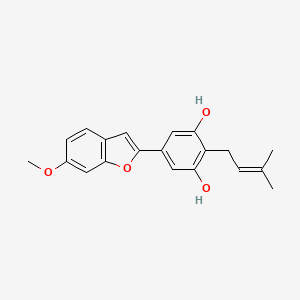

![molecular formula C11H18ClNO B593010 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride CAS No. 117342-78-6](/img/structure/B593010.png)

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

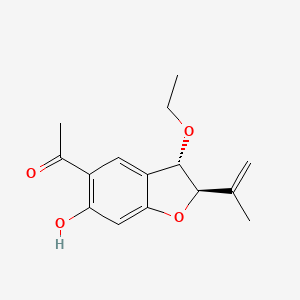

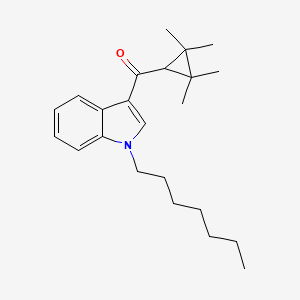

“4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride”, also known as (±)-4-Methylephedrine hydrochloride, is a chemical compound with the molecular formula C11H17NO.ClH . It has a molecular weight of 215.72 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group at the 4th position. Attached to the benzene ring is a chain consisting of a carbon atom connected to a hydroxyl group and another carbon atom connected to a methylamino group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 215.72 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 215.1076919 g/mol . The topological polar surface area is 32.3 Ų .Wissenschaftliche Forschungsanwendungen

Spectrophotometric Analysis

- Determination of Microscopic Dissociation Constants: Using a spectral deconvolution method, researchers determined the dissociation constants of compounds similar to 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, showcasing its potential in analytical chemistry and spectrophotometric analysis (Quintero et al., 1989).

Crystallography and Structural Studies

- X-ray Structures and Computational Studies: The compound's structural properties were explored through X-ray diffraction and computational studies, indicating its relevance in crystallography and molecular modeling (Nycz et al., 2011).

- Hydrogen-Bonding Stabilization in Acidic Solutions: A study investigated the hydrogen-bonding system in acidic solutions, providing insights into its chemical stability and interactions, relevant for understanding its behavior in different environments (Ianelli et al., 1995).

Chemical Synthesis and Pharmacology

- Synthesis of Novel Piperidine Derivatives: Research into the synthesis of related piperidine derivatives highlights its utility in creating new chemical entities, particularly in pharmacology (Sugimoto et al., 1990).

- Synthesis of Phototoxic Compounds for Malaria: The synthesis of compounds structurally related to this compound demonstrated potential antimalarial activity and phototoxic properties, emphasizing its significance in therapeutic drug development (Rice, 1976).

Molecular Interaction and Pharmacokinetics

- Study of Molecular Interactions: Investigations into molecular interactions and hydrogen bonding with other compounds provide insight into its chemical behavior, important for drug design and molecular pharmacology (Jones et al., 1993).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": ["4-methylbenzaldehyde", "methylamine", "ethylmagnesium bromide", "benzyl chloride", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water"], "Reaction": [ { "Step 1": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde", "Conditions": "Reaction of 4-methylbenzaldehyde with methylamine in the presence of sodium hydroxide and water", "Reagents": ["4-methylbenzaldehyde", "methylamine", "sodium hydroxide", "water"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde" }, { "Step 2": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol", "Conditions": "Reduction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde with sodium borohydride in the presence of ethanol", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde", "sodium borohydride", "ethanol"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol" }, { "Step 3": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol", "Conditions": "Reaction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol with ethylmagnesium bromide in the presence of dry ether", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol", "ethylmagnesium bromide", "dry ether"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol" }, { "Step 4": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride", "Conditions": "Reaction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol with hydrochloric acid in the presence of sodium chloride", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol", "hydrochloric acid", "sodium chloride"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride" } ] } | |

CAS-Nummer |

117342-78-6 |

Molekularformel |

C11H18ClNO |

Molekulargewicht |

215.72 g/mol |

IUPAC-Name |

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1 |

InChI-Schlüssel |

DDFKODAFZRBBOK-FOKYBFFNSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O.Cl |

SMILES |

CC1=CC=C(C=C1)C(C(C)NC)O.Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C(C)NC)O.Cl |

Synonyme |

4-MeMC metabolite; 4-Methylephedrone metabolite; 4-Methylmethcathinone metabolite; 4-MMC metabolite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

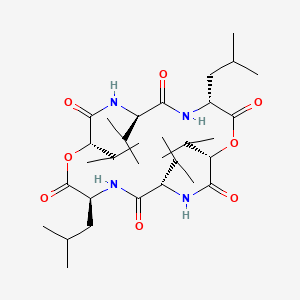

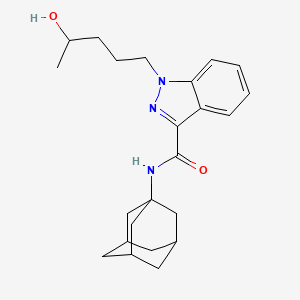

![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)

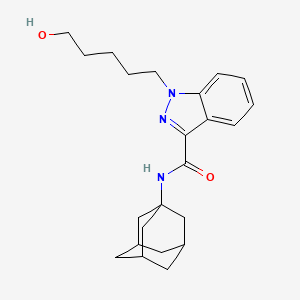

![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)